4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile

Catalog No.
S730441
CAS No.
675126-26-8
M.F
C15H19N3O5
M. Wt
321.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitr...

CAS Number

675126-26-8

Product Name

4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile

IUPAC Name

4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-nitrobenzonitrile

Molecular Formula

C15H19N3O5

Molecular Weight

321.33 g/mol

InChI

InChI=1S/C15H19N3O5/c1-21-14-10-13(18(19)20)12(11-16)9-15(14)23-6-2-3-17-4-7-22-8-5-17/h9-10H,2-8H2,1H3

InChI Key

FYCDMKYKGPHRFW-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])C#N)OCCCN2CCOCC2

Canonical SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])C#N)OCCCN2CCOCC2

Intermediate for Pharmaceutical Synthesis:

4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile is primarily used as a synthetic intermediate in the production of various pharmaceutically active molecules. One prominent example is its role in the synthesis of gefitinib, a medication used to treat non-small cell lung cancer. [, ] The specific function of 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile in this process involves reacting with other chemical components to form the final drug structure.

Research and Development:

This compound also finds application in broader research and development efforts within the pharmaceutical industry. Its chemical structure and properties make it a valuable building block for the creation of novel therapeutic agents. Researchers can utilize 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile to explore the development of new medications with diverse therapeutic targets and mechanisms of action. []

4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile, with the molecular formula C₁₅H₁₉N₃O₅ and a molecular weight of 321.33 g/mol, is a compound characterized by its nitro and methoxy functional groups. It is often associated with research in medicinal chemistry, particularly as an impurity in the synthesis of Gefitinib, a drug used for treating non-small cell lung cancer . The compound appears as a light yellow solid with a melting point of approximately 127°C and a predicted boiling point of 522.3°C .

Typical of nitrobenzenes, including:

  • Nucleophilic Substitution: The nitro group can be replaced by nucleophiles under appropriate conditions.
  • Reduction Reactions: The nitro group can be reduced to an amine, leading to derivatives that may exhibit different biological activities.
  • Alkylation: The morpholine ring can participate in further alkylation reactions to form more complex structures.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile typically involves:

  • Nitration of 4-Methoxybenzonitrile: This step introduces the nitro group onto the aromatic ring.
  • Alkylation with Morpholinopropanol: The morpholine moiety is added via alkylation, often using suitable reagents such as alkyl halides or other electrophiles.
  • Purification: The final product is purified through recrystallization or chromatography techniques to remove impurities and unreacted starting materials.

These methods can vary based on specific laboratory protocols and desired purity levels .

4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile has applications in:

  • Medicinal Chemistry: As a research chemical for developing new anti-cancer agents.
  • Pharmaceutical Industry: In the quality control processes for Gefitinib production, where it serves as an impurity marker.
  • Chemical Research: As a building block for synthesizing other complex organic compounds.

Its unique structure allows it to be a valuable compound in various chemical research applications .

Interaction studies involving 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile focus on its potential interactions with biological targets, particularly within the context of cancer therapy. While specific interaction data is sparse, compounds similar to Gefitinib often interact with epidermal growth factor receptors and related signaling pathways. Future studies could investigate its binding affinities and mechanisms of action more thoroughly .

Several compounds share structural features with 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Aspects
GefitinibAnilinoquinazoline structure; EGFR inhibitorApproved drug for cancer treatment
4-Methoxy-5-(3-morpholinoethyl)-2-nitrobenzonitrileSimilar morpholine substitution; different alkyl chainPotentially different pharmacokinetics
2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrileAmino substitution; retains morpholineMay have enhanced solubility
Methyl 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoateEster derivative; increased lipophilicityPotentially improved bioavailability

The uniqueness of 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile lies in its specific combination of functional groups and its role as an impurity in Gefitinib synthesis, providing insights into drug development and characterization .

IUPAC Name: 4-Methoxy-5-[3-(4-morpholinyl)propoxy]-2-nitrobenzonitrile
Synonyms: Gefitinib Impurity 1, 675126-26-8, 4-Methoxy-5-(3-morpholin-4-ylpropoxy)-2-nitrobenzonitrile .
Molecular Formula: $$ \text{C}{15}\text{H}{19}\text{N}{3}\text{O}{5} $$
Molecular Weight: 321.33 g/mol .

Structural Features:

  • A nitro-substituted benzene core with methoxy, morpholinopropoxy, and nitrile groups.
  • The morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) is connected via a three-carbon propoxy linker .
  • The nitro group (-NO$$_2$$) at position 2 and nitrile (-CN) at position 1 contribute to electron-withdrawing effects, influencing reactivity .

Classification:

  • Nitroaromatic compound.
  • Substituted benzonitrile.
  • Morpholine derivative .

Discovery and Historical Context

4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile emerged as a critical intermediate during the development of gefitinib, a tyrosine kinase inhibitor approved in 2003 for non-small cell lung cancer . Key milestones include:

  • Early 2000s: Identification during optimization of gefitinib’s synthetic pathway to improve yield and purity .
  • 2004: First documented synthesis in patent literature as a precursor to 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile, a key gefitinib building block .
  • 2011: Recognized as a degradant impurity in gefitinib formulations, necessitating analytical validation for pharmaceutical quality control .

Registration and Identification Parameters

CAS Registry Number: 675126-26-8 .
Regulatory Status:

  • Listed in pharmacopeial monographs (e.g., European Medicines Agency) as a controlled impurity in gefitinib, with thresholds ≤0.15% .

Physicochemical Properties:

ParameterValueSource
Density1.2 ± 0.1 g/cm³
Boiling PointNot reported-
Melting PointNot characterized
LogP (Partition Coefficient)1.49 (predicted)

Spectral Identification:

  • NMR: Key signals include δ 3.73 ppm (methoxy singlet), δ 3.56 ppm (morpholine protons), and δ 6.4–7.4 ppm (aromatic protons) .
  • Mass Spectrometry: Molecular ion peak at m/z 321.33 [M+H]$$^+$$ .

Significance in Organic Chemistry

Synthetic Utility:

  • Intermediate in Anticancer Drug Synthesis: Serves as a precursor to gefitinib via nitro group reduction to an amine, followed by quinazoline ring formation .
  • Nitro Group Reactivity: The nitro moiety facilitates electrophilic substitution and reduction reactions, enabling diversification into amines, hydroxylamines, or other functionalized aromatics .

Structural Insights:

  • Morpholine Contribution: Enhances solubility and bioavailability via hydrogen bonding with biological targets .
  • Nitrile Functionality: Acts as a directing group in metal-catalyzed cross-coupling reactions .

Industrial Applications:

  • Pharmaceutical Manufacturing: Critical in large-scale gefitinib production, with optimized routes achieving >95% yield .
  • Analytical Reference Standard: Used in HPLC and LC-MS to quantify impurities in gefitinib batches .

XLogP3

1.4

Dates

Modify: 2023-08-15

Explore Compound Types